methyl 6-bromo-1H-indole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives involves regioselective bromination processes and catalytic methods. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively (Parsons et al., 2011). Additionally, N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized efficiently via Ullmann-type intramolecular arylamination, using a CuI-K3PO4-DMF system (Melkonyan et al., 2008).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of indole derivatives have been extensively studied. Crystal structure and Hirshfeld surface analysis provide insight into hydrogen bond interactions and molecular stability. For example, an indole derivative crystallizes in the triclinic crystal system with significant hydrogen bond interactions (Geetha et al., 2017).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including aldol condensation and carbene complex formation. These reactions are pivotal for synthesizing a wide range of compounds with potential biological activities. The aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles is an effective method for synthesizing pyrroloindole-4-carboxylates (Jumina, 2010).
Scientific Research Applications
- Regioselective Dibromination : Methyl indole-3-carboxylate can undergo regioselective dibromination to synthesize 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibro (Parsons et al., 2011).
- Construction of Anti-inflammatory Scaffolds : A regioselective strategy has been developed for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold for the anti-inflammatory compound Herdmanine D (P. Sharma et al., 2020).
- Infrared Probing of Local Environments : Methyl indole-4-carboxylate serves as a site-specific infrared probe for local environments, including electric and hydration conditions (Liu et al., 2020).
- Optimal Synthesis for Various Derivatives : Various studies have optimized the synthesis of different methyl indole derivatives, showing high yields and purity for applications in drug synthesis and other areas (Huang Bi-rong, 2013); (Liu Zong-lin, 2013).
- Use in Fluorescent Probes : Ester-derivatized indoles, including methyl indole-4-carboxylate, have potential as fluorescent and infrared probes for studying local protein environments (Xinyue Huang et al., 2018).
- Synthesis of Fluorescent Indole Derivatives : Indole derivatives synthesized from -brominated dehydroamino acids show selectivity towards fluoride anions, making them potential candidates for fluorescent probes (G. Pereira et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromo-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSQBKJYHWFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548949 | |
Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1H-indole-4-carboxylate | |
CAS RN |
107650-22-6 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107650-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-1H-indole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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